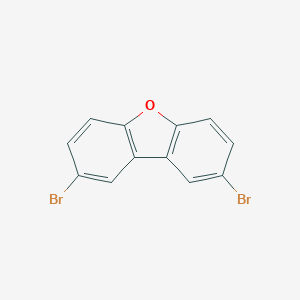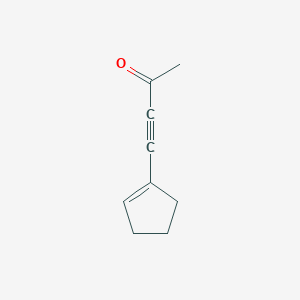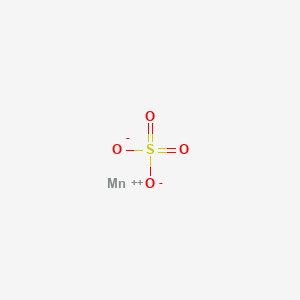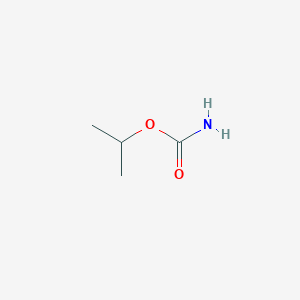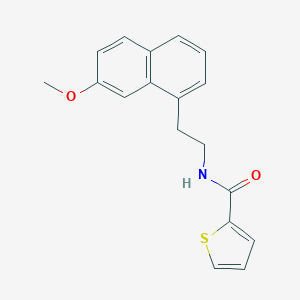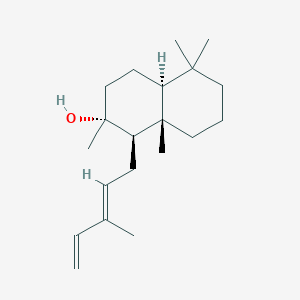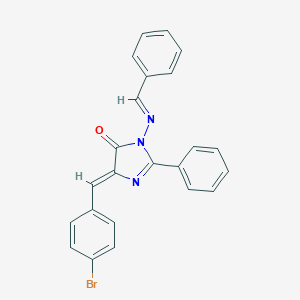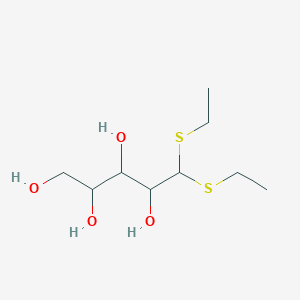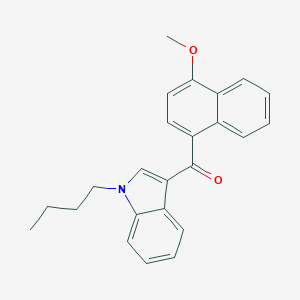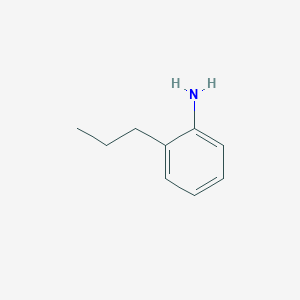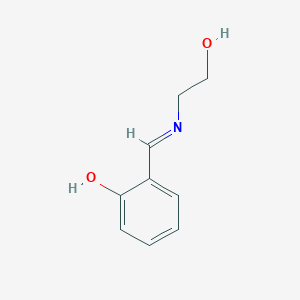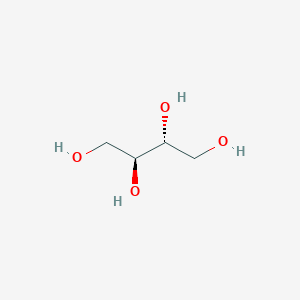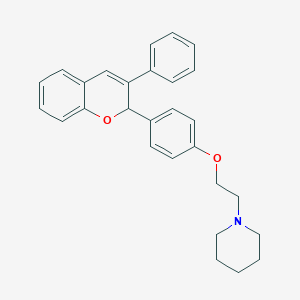
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine, also known as PB28, is a synthetic compound that has gained significant attention in the field of cancer research. PB28 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have anti-tumor properties.
Mechanism of Action
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine acts as a SERM by binding to estrogen receptors (ERs) in cancer cells. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has a higher affinity for ERβ than for ERα, which may contribute to its anti-tumor properties. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has also been shown to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. By inhibiting aromatase, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine reduces the amount of estrogen available to cancer cells, which can slow down tumor growth.
Biochemical and Physiological Effects:
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been shown to increase bone density in animal models, making it a potential therapeutic agent for osteoporosis. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine in lab experiments is its specificity for ERβ. This allows researchers to study the effects of ERβ activation on cancer cells without the confounding effects of ERα activation. However, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is a synthetic compound that may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine. One area of interest is the development of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine analogs with improved pharmacokinetic properties. Another area of interest is the study of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine in combination with other anti-tumor agents, such as chemotherapy drugs or immune checkpoint inhibitors. Finally, the role of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine in other diseases, such as osteoporosis and neurodegenerative diseases, warrants further investigation.
Conclusion:
In conclusion, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is a synthetic compound with promising anti-tumor and anti-inflammatory properties. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine acts as a SERM by binding to ERβ and inhibiting aromatase activity. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has several biochemical and physiological effects, including increased bone density and neuroprotection. While 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has some limitations for lab experiments, there are several future directions for research that may lead to the development of more effective anti-tumor and therapeutic agents.
Synthesis Methods
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is synthesized using a multi-step process that involves the reaction of 3-phenyl-2H-1-benzopyran-2-ol with 4-bromoanisole, followed by the reaction of the resulting product with 1-(2-chloroethyl)piperidine. The final product is then purified using column chromatography. The synthesis of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been extensively studied for its potential as an anti-tumor agent. Studies have shown that 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has anti-proliferative effects on breast, ovarian, and prostate cancer cell lines. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
properties
CAS RN |
130064-18-5 |
|---|---|
Product Name |
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine |
Molecular Formula |
C28H29NO2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[2-[4-(3-phenyl-2H-chromen-2-yl)phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C28H29NO2/c1-3-9-22(10-4-1)26-21-24-11-5-6-12-27(24)31-28(26)23-13-15-25(16-14-23)30-20-19-29-17-7-2-8-18-29/h1,3-6,9-16,21,28H,2,7-8,17-20H2 |
InChI Key |
DBHGMZQRJDUFGS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
synonyms |
2-(4-(2-N-piperidino)ethoxyphenyl)-3-phenyl(2H)benzo(b)pyran 2-(4-(2-piperidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran CDRI 85-287 CDRI-85-287 PEPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



